molecular formula C24H46O3 B11949028 7-oxotetracosanoic Acid CAS No. 6675-96-3

7-oxotetracosanoic Acid

Cat. No.: B11949028
CAS No.: 6675-96-3
M. Wt: 382.6 g/mol
InChI Key: MANSQDDNHQQJIA-UHFFFAOYSA-N
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Description

7-Oxotetracosanoic acid is a long-chain fatty acid with the molecular formula C24H46O3 It is a derivative of tetracosanoic acid, characterized by the presence of a keto group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotetracosanoic acid typically involves the oxidation of tetracosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7-Oxotetracosanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-hydroxytetracosanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Scientific Research Applications

7-Oxotetracosanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

  • 13-Oxotetracosanoic acid
  • 7-Oxo-7-phenylheptanoic acid
  • 7-Octylsulfanyl-heptanoic acid
  • 7-Butylsulfanyl-heptanoic acid
  • 7-Phenylheptanoic acid
  • 7-Oxooctanoic acid
  • 3-Oxotetracosanoic acid, sodium salt
  • 7-Ketodeoxycholic acid
  • 7-Octenoic acid
  • 7-Aminoheptanoic acid

Comparison: 7-Oxotetracosanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

6675-96-3

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

7-oxotetracosanoic acid

InChI

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)21-18-16-19-22-24(26)27/h2-22H2,1H3,(H,26,27)

InChI Key

MANSQDDNHQQJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O

Origin of Product

United States

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